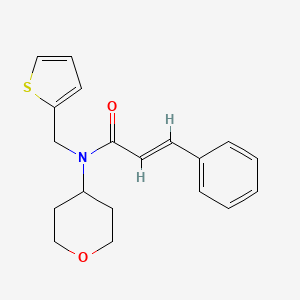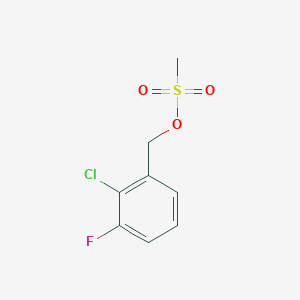![molecular formula C19H18N4O3 B2548592 methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate CAS No. 924833-80-7](/img/structure/B2548592.png)
methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate" is a complex molecule that likely contains a triazole ring, a benzoate ester, and an amide linkage. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic building blocks like indanones, phenyl isothiocyanates , or by coupling reactions involving amines and diazonium chlorides . The synthesis of similar triazole derivatives often requires careful control of reaction conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and sometimes X-ray diffraction . These techniques allow for the determination of the functional groups present and the geometry of the molecule. For instance, the presence of a CN functional group can be confirmed by IR and 13C NMR spectra .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their multiple reactive sites. They can act as inhibitors, as seen with a tubulin polymerization inhibitor , or as antimicrobial agents . The reactivity of such compounds is influenced by the substituents on the triazole ring and the nature of the other functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be studied using computational methods such as Density Functional Theory (DFT) to predict vibrational frequencies, molecular orbitals, and electrostatic potential maps . These properties are crucial for understanding the reactivity and potential biological activity of the compound. For example, the MEP map can indicate possible sites for nucleophilic attack .
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of triazole derivatives, including compounds structurally related to "methyl 3-({[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate", has been a subject of interest due to their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, exploring their antimicrobial activities. These compounds demonstrated good or moderate activities against various test microorganisms, indicating the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Liquid Crystalline Behaviors
Research on the liquid crystalline behaviors of compounds structurally related to "this compound" has revealed interesting results. Razzaq Al-Obaidy, Tomi, & Abdulqader (2021) synthesized and studied the liquid crystalline behaviors of double Schiff bases bearing an ester linkage as a central core. Their findings show a broad range of nematic mesophase, with the stability of mesomorphic behavior dependent mainly on the length of the terminal alkoxy chain and the effect of substituent groups (Razzaq Al-Obaidy, Tomi, & Abdulqader, 2021).
Synthesis and Chemical Structure Analysis
The synthesis and structural analysis of triazole derivatives, including those similar to "this compound", have been extensively researched. Studies such as those by Moser, Bertolasi, & Vaughan (2005) focus on the synthesis of complex triazole compounds and their crystal structure analysis, providing insights into the molecular and electronic structures of these compounds (Moser, Bertolasi, & Vaughan, 2005).
properties
IUPAC Name |
methyl 3-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-7-9-16(10-8-12)23-13(2)17(21-22-23)18(24)20-15-6-4-5-14(11-15)19(25)26-3/h4-11H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSMUVOHBYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


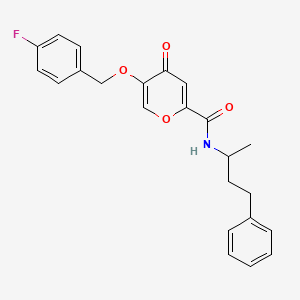
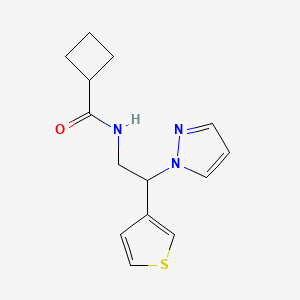
![Ethyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2548515.png)
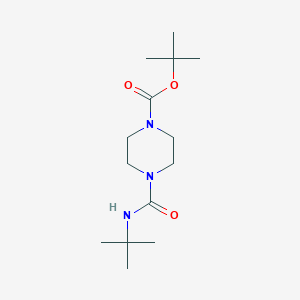
![Ethyl 2-({[6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2548518.png)
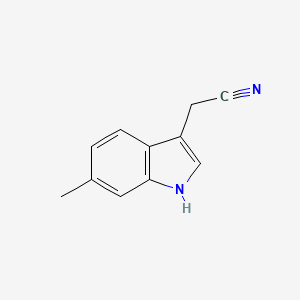
![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2548522.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)

![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)
